molecular formula C11H8O4S B1490780 [5-(3-Furoyl)-2-thienyl]acetic acid CAS No. 1447967-26-1

[5-(3-Furoyl)-2-thienyl]acetic acid

Cat. No. B1490780
M. Wt: 236.25 g/mol
InChI Key: SARJRKIORVRZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[5-(3-Furoyl)-2-thienyl]acetic acid” is a chemical compound with the molecular formula C11H8O4S . It is also known as FTA. The CAS number for this compound is 1447967-26-1 .


Molecular Structure Analysis

The molecular structure of “[5-(3-Furoyl)-2-thienyl]acetic acid” consists of a furoyl group attached to a thienyl group, with an acetic acid moiety . The molecular weight of this compound is 236.24 g/mol .

Scientific Research Applications

Biocatalytic Valorization of Furans
Furan derivatives, including furfural and HMF, are recognized for their role as platform chemicals derived from biomass. These compounds are pivotal in the development of sustainable chemistry due to their versatility in producing a wide array of valuable chemicals. The inherent instability of furans presents challenges for their synthetic modification, yet biocatalysis offers a selective and environmentally benign approach to their transformation. Biocatalytic processes, leveraging the specificity of enzymes under mild conditions, have been explored for the detoxification of furans, selective synthesis through oxidation-reduction reactions, esterifications, and other conversions, aiming for high selectivity and yield under eco-friendly conditions (Domínguez de María & Guajardo, 2017).

Hydrogenation of Furfural Derivatives
The hydrogenation of furfural and its derivatives into valuable compounds, such as pentanediol, showcases the chemical versatility and potential of furan-based chemicals in producing fine chemicals. This process exemplifies the conversion of biomass-derived furans into high-value products under catalytic conditions, highlighting the importance of catalyst design and reaction engineering to achieve efficient, selective, and sustainable chemical transformations (Tan et al., 2021).

properties

IUPAC Name

2-[5-(furan-3-carbonyl)thiophen-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4S/c12-10(13)5-8-1-2-9(16-8)11(14)7-3-4-15-6-7/h1-4,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARJRKIORVRZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)C2=CC=C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(3-Furoyl)-2-thienyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(3-Furoyl)-2-thienyl]acetic acid
Reactant of Route 2
[5-(3-Furoyl)-2-thienyl]acetic acid
Reactant of Route 3
Reactant of Route 3
[5-(3-Furoyl)-2-thienyl]acetic acid
Reactant of Route 4
Reactant of Route 4
[5-(3-Furoyl)-2-thienyl]acetic acid
Reactant of Route 5
[5-(3-Furoyl)-2-thienyl]acetic acid
Reactant of Route 6
[5-(3-Furoyl)-2-thienyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.